Welcome to the BenchChem Online Store!
molecular formula C5H2BrN3S B1441227 3-Bromoisothiazolo[4,5-b]pyrazine CAS No. 907597-26-6

3-Bromoisothiazolo[4,5-b]pyrazine

Cat. No. B1441227
M. Wt: 216.06 g/mol
InChI Key: AFCJQWPCRDUHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07776847B2

Procedure details

Crude 3-mercaptopyrazine-2-carbonitrile (1.1 g, 8.0 mmol) was dissolved in ethyl acetate (30 mL) and treated with bromine (0.46 mL, 8.8 mmol). The reaction mixture was heated to reflux. As soon as the bromine was added, the mixture became homogeneous but after several minutes a precipitate began to form. After 90 min the reaction mixture was cooled to room temperature and then partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to yield 3-bromoisothiazolo[5,4-b]pyrazine as a pale orange solid. MW=215 confirmed by LC-MS, tr=10.34 min (Method Y) MH+=214-216.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][N:7]=1.[Br:10]Br>C(OCC)(=O)C>[Br:10][C:8]1[C:3]2[C:2](=[N:7][CH:6]=[CH:5][N:4]=2)[S:1][N:9]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
SC=1C(=NC=CN1)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0.46 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to reflux
WAIT
Type
WAIT
Details
the mixture became homogeneous but after several minutes
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=NSC2=NC=CN=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.